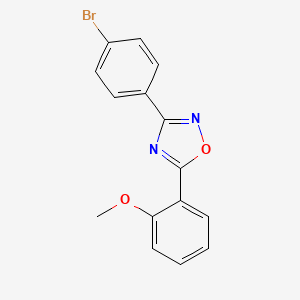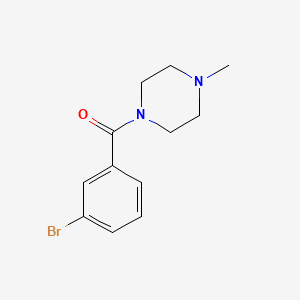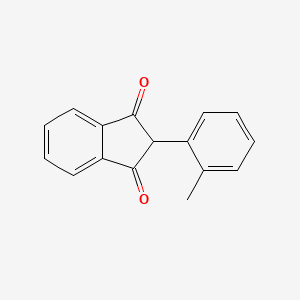
3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole (BMPO) is an organic compound which can be synthesized in the laboratory. BMPO is a heterocyclic compound with potential applications in the medical and scientific fields. This compound is of interest due to its unique properties and potential for use in a variety of applications.
Scientific Research Applications
Structural Analysis and Properties
The compound and its derivatives have been extensively studied for their structural properties. For instance, the central oxadiazole ring in a similar compound was found to be essentially planar, showing specific dihedral angles with terminal benzene rings, which may be indicative of its structural stability and potential application in material science (H. Fun, M. Hemamalini, Nithinchandra, & B. Kalluraya, 2011). Additionally, thermodynamic properties of a similar oxadiazole derivative as a corrosion inhibitor for mild steel in sulfuric acid medium have been reported, signifying its importance in industrial applications (M. Bouklah, B. Hammouti, M. Lagrenée, & F. Bentiss, 2006).
Optical and Electronic Applications
The nonlinear optical properties of certain 1,3,4-oxadiazole derivatives have been characterized, indicating their potential in optoelectronic devices. One derivative containing Bromine was particularly noted for its behavior as an optical limiter, which has significant applications in protecting sensitive optical components and human eyes from damage caused by high-intensity light sources (B. Chandrakantha, A. Isloor, R. Philip, M. Mohesh, P. Shetty, & A. M. Vijesh, 2011). Furthermore, the absorption and luminescence spectra of various 1,2,4-oxadiazole derivatives and their metal chelates have been studied, highlighting their potential use in luminescent materials or organic light-emitting diodes (OLEDs) (I. E. Mikhailov, N. I. Vikrishchuk, L. Popov, G. Dushenko, A. D. Beldovskaya, Yu. V. Revinskii, & V. Minkin, 2016).
Bioactive Properties and Applications
While excluding specific drug use, dosage, and side effects, it's important to note that some oxadiazole derivatives have shown promising bioactive properties. For instance, certain 1,3,4-oxadiazole derivatives have demonstrated antimicrobial and anticancer activities. This indicates the compound's potential utility in medicinal chemistry and drug development, subject to further research and validation (T. Yakantham, R. Sreenivasulu, & R. Raju, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCNRHXTIQIMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355042 |
Source


|
| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331989-19-6 |
Source


|
| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)





![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
